molecular formula C18H20N2O5S B2628796 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide CAS No. 946339-13-5

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide

Cat. No. B2628796
CAS RN: 946339-13-5
M. Wt: 376.43
InChI Key: LQKWMIWRTSAIRZ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide, also known as PPARγ agonist, is a chemical compound that has gained significant attention due to its potential therapeutic benefits. PPARγ agonists have been studied for their ability to treat various diseases, including diabetes, cancer, and inflammation.

Scientific Research Applications

Organic Synthesis

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide” is an organic intermediate with unique structure and functional properties. It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable compound in the field of organic synthesis.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has potential applications due to its unique structure. It can be used as an enzyme inhibitor or specific ligand drug . This makes it a promising candidate for innovative studies in drug discovery and development.

Drug Delivery Systems

The compound can be used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Controlled Drug Release

The compound can be used to achieve controlled drug release . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide” a potential candidate for the development of new fluorescent probes.

Anticancer Drugs

In addition to treating tumors and microbial infections, boric acid compounds can also be used to treat anticancer drugs . This opens up new possibilities for the use of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide” in cancer treatment.

Asymmetric Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . This makes “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide” a valuable compound in the field of asymmetric synthesis.

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its activity is necessary for cells to pass the G1 phase.

Mode of Action

It is known to interact with cyclin-dependent kinase 2 . The interaction between the compound and its target may result in changes in the cell cycle progression, potentially affecting cellular proliferation.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to cell cycle regulation and cellular proliferation .

Result of Action

The molecular and cellular effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide’s action are likely related to its interaction with Cyclin-dependent kinase 2 . By interacting with this enzyme, the compound could potentially affect cell cycle progression and cellular proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-15-6-3-5-13(11-15)18(21)19-16-12-14(7-8-17(16)25-2)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKWMIWRTSAIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide

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